

Application Note: Spectroscopic Elucidation of Ipratropium Bromide Impurity E (Ph. Eur.)

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Compound of Interest

Compound Name: Ipratropium Bromide Impurity E

CAS No.: 183626-76-8

Cat. No.: B602118

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-isopropylnoratropine) from Ipratropium Bromide API using HRMS and NMR.

Abstract

This application note details the spectroscopic identification of Impurity E (Ph. Eur.), a critical process-related impurity in Ipratropium Bromide.[1] Unlike the quaternary ammonium Active Pharmaceutical Ingredient (API), Impurity E is a tertiary amine (

-isopropylnoratropine). This guide provides a validated protocol for differentiating these species using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR), focusing on the specific chemical shift perturbations and mass fragmentation patterns caused by the absence of the

-methyl group.

Introduction & Regulatory Context

Ipratropium Bromide is a quaternary ammonium derivative of atropine used as a bronchodilator. During synthesis (quaternization of

-isopropylnoratropine with methyl bromide) or degradation, Impurity E may persist or form.

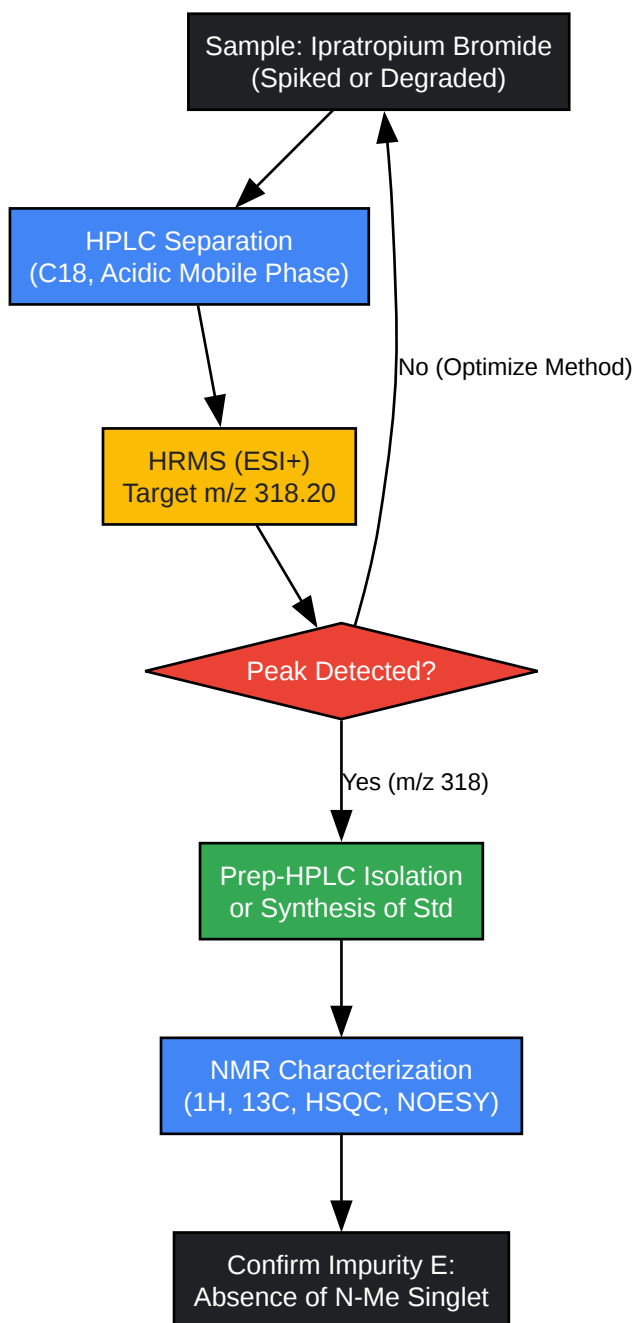
- Chemical Name (Impurity E): (1R,3r,5S)-8-(1-methylethyl)-8-azabicyclo[3.2.1]oct-3-yl (2RS)-3-hydroxy-2-phenylpropanoate.[2][3]
- Common Name: Desmethyl Ipratropium /
-isopropylnoratropine.
- Regulatory Status: Listed in European Pharmacopoeia (Ph.[1] Eur.) and USP as a specified impurity.[1][2]
- Criticality: As a tertiary amine, Impurity E has different pharmacokinetic properties and blood-brain barrier permeability compared to the quaternary API.

Structural Comparison

Feature	Ipratropium Bromide (API)	Impurity E
Nitrogen Status	Quaternary Ammonium ()	Tertiary Amine ()
Substituents on N	Isopropyl, Methyl	Isopropyl only
Charge (pH 7)	Permanently Cationic	Neutral (Protonatable)
Formula (Cation/Neutral)		
Monoisotopic Mass	332.2226 Da (Cation)	317.1991 Da (Neutral)

Analytical Strategy Workflow

The following workflow illustrates the logic for confirming Impurity E, moving from mass-based detection to structural confirmation via connectivity.



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Figure 1: Analytical workflow for the identification of Impurity E.

Protocol 1: High-Resolution Mass Spectrometry (HRMS)

Experimental Rationale

Since the API is a pre-charged cation (), it appears in ESI+ mode at its molecular cation mass (332). Impurity E is a neutral tertiary amine but will readily protonate () under acidic LC-MS conditions. The key differentiator is the mass shift of 14.015 Da (loss of + gain of).

Instrument Parameters[4][5]

- Ionization: Electrospray Ionization (ESI), Positive Mode.[4]
- Source Voltage: 3.5 kV.
- Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile (promotes protonation of Impurity E).
- Mass Range:
50–500.

Data Interpretation & Fragmentation

The fragmentation pathways (MS/MS) confirm the tropane core structure.

Compound	Precursor Ion ()	Key Fragment 1 ()	Key Fragment 2 ()	Interpretation
Ipratropium (API)	332.22 ()	166.16	124.11	Loss of tropic acid (); Intact quaternary tropane core.
Impurity E	318.20 ()	152.14	110.10	Loss of tropic acid; Tertiary tropane core (14 Da shift vs API).

Note: The fragment at

124 (API) vs. 110 (Impurity E) corresponds to the tropane ring system. The 14 Da difference confirms the modification is on the nitrogen atom (loss of methyl), not on the tropic acid ester side chain.

Protocol 2: Nuclear Magnetic Resonance (NMR)

Experimental Rationale

NMR provides the definitive structural proof. The API contains a quaternary nitrogen with two distinct alkyl groups attached (Methyl and Isopropyl). Impurity E lacks the methyl group.

- Solvent Selection: DMSO-

is recommended over

for impurity characterization because it prevents the exchange of labile protons (if any) and often provides better separation of the N-substituent signals.

- Frequency: 500 MHz or higher is preferred to resolve the bridgehead protons.

Key Spectroscopic Markers (NMR)

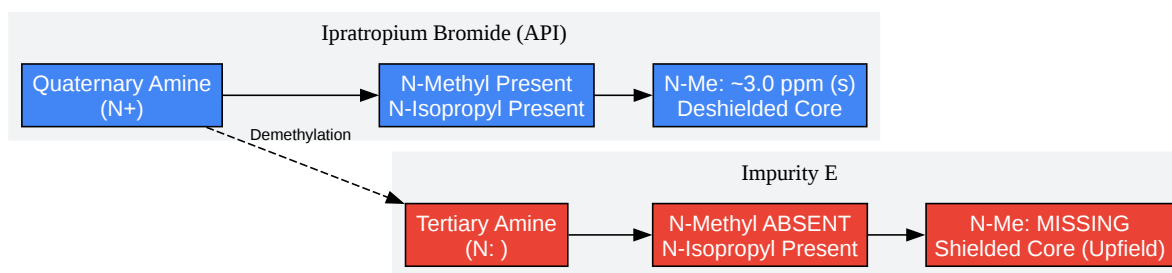
Proton Assignment	Ipratropium Bromide (API) (ppm)	Impurity E (ppm)	Diagnostic Feature
N-CH	~2.95 - 3.10 (s, 3H)	ABSENT	Primary confirmation of Impurity E.
N-CH(CH) (Methine)	~3.80 (m, 1H)	~2.90 - 3.10 (m, 1H)	Significant upfield shift in Impurity E due to loss of positive charge.
Isopropyl Methyls	~1.25 (d, 6H)	~1.05 (d, 6H)	Upfield shift in Impurity E.
Bridgehead (H1, H5)	~3.90 - 4.10	~3.20 - 3.40	Upfield shift due to shielding (loss of)

2D NMR Confirmation (HSQC & HMBC)

- HSQC (Heteronuclear Single Quantum Coherence): In the API, the proton singlet at ~3.0 ppm correlates to a carbon at ~40-50 ppm (). In Impurity E, no such correlation exists.
- HMBC (Heteronuclear Multiple Bond Correlation): In the API, the -methyl protons show long-range coupling to the bridgehead carbons (C1/C5). This connectivity is absent in Impurity E.

Structural Logic Diagram

This diagram visualizes the chemical difference and the resulting spectroscopic shifts.



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Figure 2: Structural and spectroscopic differentiation between API and Impurity E.

References

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Sources

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